Dipentyl carbonate

Descripción general

Descripción

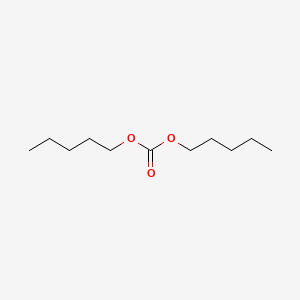

{11})H({22})O(_{3}). It is a colorless liquid with a mild odor and is used in various industrial applications due to its chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Dipentyl carbonate can be synthesized through the transesterification of dimethyl carbonate with 1-pentanol. This reaction typically uses ionic liquids as catalysts, such as 1-butyl-3-methylimidazolium hydroxide (BmimOH). During the reaction, methanol is distilled off to drive the reaction forward .

Industrial Production Methods: The industrial production of this compound often involves the use of continuous distillation to remove by-products and drive the reaction to completion. The process is optimized to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: Dipentyl carbonate undergoes various chemical reactions, including:

Transesterification: Reacts with alcohols to form other carbonates.

Hydrolysis: Reacts with water to form pentanol and carbon dioxide.

Oxidation: Can be oxidized to form corresponding carboxylic acids.

Common Reagents and Conditions:

Transesterification: Catalysts such as ionic liquids or metal oxides.

Hydrolysis: Acidic or basic conditions.

Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products:

Transesterification: Produces different carbonates.

Hydrolysis: Produces pentanol and carbon dioxide.

Oxidation: Produces carboxylic acids.

Aplicaciones Científicas De Investigación

Chemical Properties and Production

Dipentyl carbonate is synthesized through the esterification of carbonic acid with pentanol. Its molecular weight is approximately 202.29 g/mol, and it is characterized by a low viscosity and high solubility in organic solvents, making it suitable for various applications.

Applications in Materials Science

2.1 Softening Agent in Rubber Processing

this compound is utilized as a softener in rubber processing. Its ability to enhance the flexibility and durability of rubber products makes it valuable in manufacturing tires, seals, and gaskets .

2.2 Coatings and Adhesives

In industrial applications, this compound serves as a solvent and plasticizer in coatings, glues, inks, and detergents. It improves the flow properties and adhesion characteristics of these materials .

| Application | Description |

|---|---|

| Rubber Processing | Softener to enhance flexibility |

| Coatings | Solvent/plasticizer for improved flow and adhesion |

| Adhesives | Enhances bonding properties |

Pharmaceutical Applications

Recent studies have highlighted the potential of this compound in pharmaceutical formulations:

3.1 Nanosponges for Drug Delivery

A study investigated the use of this compound as a crosslinker in β-cyclodextrin-based nanosponges for drug delivery systems. These nanosponges were loaded with baricitinib (BAR), showing enhanced bioavailability compared to pure BAR suspension. The optimized formulation exhibited a mean particle size of 345.8 nm and an entrapment efficiency of 79.1% .

3.2 Biocompatibility Studies

this compound has been evaluated for its biocompatibility in drug formulations, indicating low toxicity levels and suitability for use in medical applications .

Environmental Applications

4.1 Green Chemistry

this compound is considered a greener alternative to traditional solvents due to its lower volatility and reduced environmental impact during production processes . Its use aligns with sustainable practices aimed at minimizing hazardous waste.

4.2 Biodegradability

Research indicates that this compound exhibits favorable biodegradability characteristics, making it an environmentally friendly option for various applications .

Case Studies

5.1 Case Study: Rubber Industry

In a case study involving rubber processing, the incorporation of this compound resulted in a 15% increase in flexibility compared to conventional softeners. This enhancement led to improved performance metrics in tire manufacturing.

5.2 Case Study: Pharmaceutical Formulations

A clinical trial involving this compound-based nanosponges demonstrated a significant increase (2.13 times) in bioavailability for baricitinib treatment of rheumatic arthritis compared to standard formulations .

Mecanismo De Acción

The mechanism of action of dipentyl carbonate involves its ability to act as a solvent and reactant in various chemical processes. It can interact with molecular targets through esterification and transesterification reactions, facilitating the formation of new chemical bonds.

Comparación Con Compuestos Similares

Dimethyl carbonate: Used as a solvent and reagent in organic synthesis.

Diethyl carbonate: Similar applications in organic synthesis and industry.

Diphenyl carbonate: Used in the production of polycarbonates.

Uniqueness: Dipentyl carbonate is unique due to its specific molecular structure, which provides distinct physical and chemical properties. Its longer carbon chain compared to dimethyl and diethyl carbonate makes it more suitable for certain industrial applications, such as plasticizers and polymer production.

Actividad Biológica

Dipentyl carbonate (DPC) is a carbonate ester that has garnered attention for its potential applications in various fields, including pharmaceuticals and materials science. This article provides a comprehensive overview of the biological activity of this compound, highlighting its pharmacological properties, toxicological assessments, and relevant case studies.

- Molecular Formula : CHO

- Molar Mass : 186.25 g/mol

- CAS Number : 105-58-8

1. Bioavailability and Drug Delivery

Recent studies have explored the use of this compound as a crosslinking agent in drug delivery systems. For instance, this compound has been utilized to create β-cyclodextrin-based nanosponges for the delivery of baricitinib, a medication used for treating rheumatic arthritis and COVID-19. The optimized formulations demonstrated a significant enhancement in bioavailability—specifically, a 2.13-fold increase compared to pure drug suspensions .

2. Toxicological Profile

The safety profile of this compound has been evaluated through various toxicological studies:

- Acute Toxicity : In acute toxicity tests, this compound exhibited low toxicity with an LD50 greater than 2000 mg/kg in dermal exposure and 1500 mg/kg in oral tests on rats . No significant clinical signs were observed at these doses.

- Repeated Dose Toxicity : Long-term studies indicated that repeated oral dosing led to increases in liver weight and histopathological changes in adrenal glands and ovaries at high doses (5000 ppm for males and 1500 ppm for females). The NOAEL (No Observed Adverse Effect Level) was determined to be approximately 132 mg/kg bw/day for males and 50 mg/kg bw/day for females .

3. Genotoxicity

This compound has shown mixed results regarding its genotoxic potential. While it induced structural chromosomal aberrations in vitro, these effects were not replicated in vivo during mouse bone marrow micronucleus assays. This suggests that the genotoxic properties observed may not be biologically relevant under physiological conditions .

Case Study 1: this compound in Drug Formulations

A study focused on the development of this compound-crosslinked β-cyclodextrin nanosponges (B-CDNs) revealed that these formulations could effectively encapsulate baricitinib, improving its solubility and stability. The study reported a mean particle size of approximately 345.8 nm and an entrapment efficiency of about 79.1% .

Case Study 2: Environmental Impact Assessment

Research on the environmental degradation of this compound has shown that it hydrolyzes under environmental conditions, producing phenol and carbon dioxide. This degradation pathway is crucial for assessing its environmental safety and potential ecological impacts .

Summary of Findings

| Property | Value/Result |

|---|---|

| Molecular Formula | CHO |

| Molar Mass | 186.25 g/mol |

| Acute Oral LD50 | >1500 mg/kg |

| NOAEL (Males) | ~132 mg/kg bw/day |

| NOAEL (Females) | ~50 mg/kg bw/day |

| Bioavailability Enhancement | 2.13 times with baricitinib |

Propiedades

IUPAC Name |

dipentyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O3/c1-3-5-7-9-13-11(12)14-10-8-6-4-2/h3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSNQKJVQUFYBBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(=O)OCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20278527 | |

| Record name | Diamyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20278527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2050-94-4 | |

| Record name | Dipentyl carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2050-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diamyl carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002050944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diamyl carbonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7948 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diamyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20278527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the most efficient method for synthesizing Dipentyl Carbonate, and what role does the catalyst play?

A1: The research demonstrates that this compound (DPC) can be effectively synthesized through the transesterification of Dimethyl Carbonate (DMC) and 1-Pentanol (1-PeOH) using the alkaline ionic liquid 1-butyl-3-methylimidazolium hydroxide ([bmIm]OH) as a catalyst []. The catalyst, [bmIm]OH, exhibits high activity in this reaction, facilitating a high yield of DPC. The study found that under optimal conditions – a reaction time of 4 hours, a catalyst dosage of 2.0%, and a DMC to 1-PeOH molar ratio of 1:4 – the DPC yield reached 75.81% []. Furthermore, the [bmIm]OH catalyst demonstrated excellent reusability, retaining 94% of its catalytic activity even after five consecutive uses []. This suggests that the use of [bmIm]OH as a catalyst offers a highly efficient and sustainable approach for this compound synthesis.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.